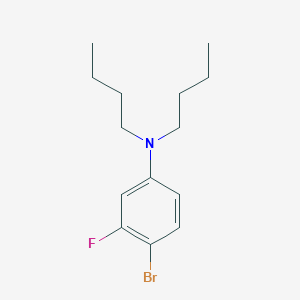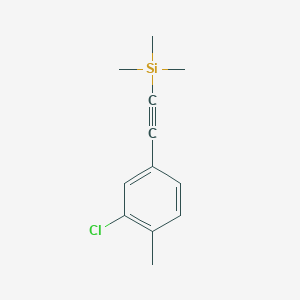
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-chloro-4-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Hydrosilylation: The trimethylsilyl group can be involved in hydrosilylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine.
Hydrosilylation: Platinum or rhodium catalysts are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl or aryl-alkyne compounds.
Hydrosilylation: Products include silylated alkenes or alkanes.
Applications De Recherche Scientifique
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for organic transformations.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane depends on the specific reaction it is involved in. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl group can participate in π-π interactions and conjugation. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-4-methylphenyl)boronic acid
- (3-Chloro-4-methylphenyl)isocyanate
- 1-(3-Chloro-4-methyl-phenylethynyl)-cyclohexanol
Uniqueness
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a trimethylsilyl group and a phenylethynyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C12H15ClSi |
|---|---|
Poids moléculaire |
222.78 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
AQOBJNNVZBFWHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
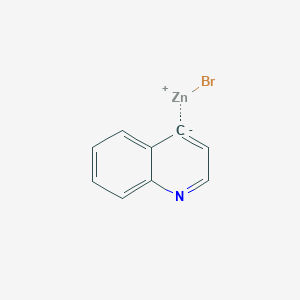
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
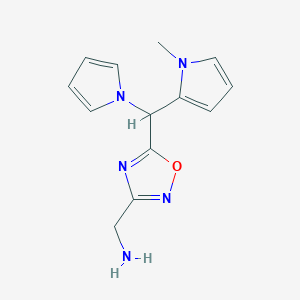
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
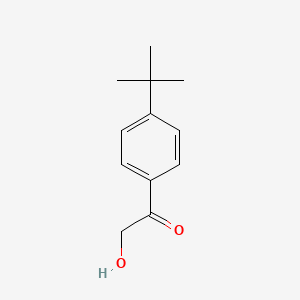
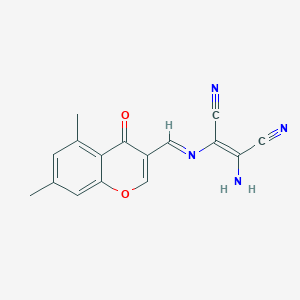
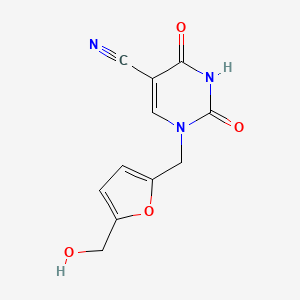
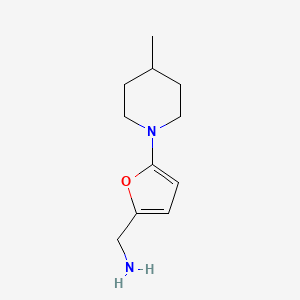
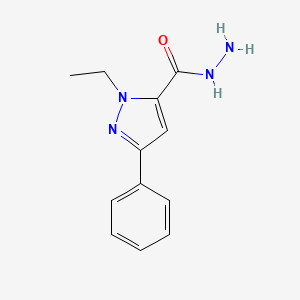
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
